Cas no 13920-14-4 (15-cis-Phytoene (>80%))

15-cis-Phytoene (>80%) structure
Produktname:15-cis-Phytoene (>80%)
15-cis-Phytoene (>80%) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- y,y-Carotene,7,7',8,8',11,11',12,12'-octahydro-, 15-cis-
- (6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene
- 15-CIS-PHYTOENE
- 15-cis-7,8,11,12,7',8',11',12'-octahydro-
- 7,7',8,8',11,11',12,12'-Octahydro-
- x-carotene
- PhytoflORAL
- prephytoene diphosphate
- 15-cis-7,7',8,8',11,11',12,12'-Octahydro-lycopene
- 15-cis-7,7',8,8',11,11',12,12'-Octahydro-ψ,ψ-carotene
- 15-cis-7,7',8,8',11,11',12,12'-octahydro-psi.psi-Carotene
- cis-Phytoene
- 15-cis-Phytoene (>80%)
- Q302247
- 876K2ZK1OF
- UNII-876K2ZK1OF
- 15-cis-7,8,11,12,7',8',11',12'-octahydro-psi,psi-carotene
- 7,7',8,8',11,11',12,12'-OCTAHYDRO-.PSI.,.PSI.-CAROTENE
- LMPR01070255
- DTXSID10433340
- 15Z-Phytoene isomer
- 15-cis-Pytoene
- CHEBI:27787
- 15,15'-cis-Phytoene
- 15-cis-Phytoene (90%)
- 13920-14-4
- starbld0003373
- C05421
- 540-04-5
- Phytoene
- 15-cis-7,7',8,8',11,11',12,12'-Octahydro-?,?-carotene; PhytoflORAL; 15-cis-7,7',8,8',11,11',12,12'-Octahydro-lycopene;
- (all-E) phytoene
-
- Inchi: InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
- InChI-Schlüssel: YVLPJIGOMTXXLP-BHLJUDRVSA-N
- Lächelt: C/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C)/C)/C)/C)/C)/C
Berechnete Eigenschaften
- Genaue Masse: 544.50100
- Monoisotopenmasse: 544.500802041g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 20
- Komplexität: 887
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 7
- Undefined Bond Stereocenter Count: 0
- XLogP3: 15.3
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- Dichte: 0.9±0.1 g/cm3
- Schmelzpunkt: Not available
- Siedepunkt: 620.3±50.0 °C at 760 mmHg
- Flammpunkt: 333.0±24.9 °C
- Brechungsindex: 1.504
- PSA: 0.00000
- LogP: 13.83400
- Dampfdruck: 0.0±0.9 mmHg at 25°C
15-cis-Phytoene (>80%) Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
15-cis-Phytoene (>80%) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | P398805-500μg |
15-cis-Phytoene (>80%) |
13920-14-4 | 500μg |
$ 470.00 | 2022-06-03 | ||
TRC | P398805-.5mg |
15-cis-Phytoene (>80%) |
13920-14-4 | 5mg |
$540.00 | 2023-05-17 | ||
A2B Chem LLC | AE39549-1mg |
15-cis-7,7',8,8',11,11',12,12'-octahydro-psi.psi-Carotene |
13920-14-4 | 1mg |
$1124.00 | 2024-04-20 | ||
TRC | P398805-1mg |
15-cis-Phytoene (>80%) |
13920-14-4 | 1mg |
$ 1047.00 | 2023-09-06 | ||
TRC | P398805-2.5mg |
15-cis-Phytoene (>80%) |
13920-14-4 | 2.5mg |
$ 2274.00 | 2023-09-06 | ||
TRC | P398805-5mg |
15-cis-Phytoene (>80%) |
13920-14-4 | 5mg |
$ 4027.00 | 2023-09-06 | ||
TRC | P398805-500µg |
15-cis-Phytoene (>80%) |
13920-14-4 | 500µg |
425.00 | 2021-07-19 | ||
A2B Chem LLC | AE39549-5mg |
15-cis-7,7',8,8',11,11',12,12'-octahydro-psi.psi-Carotene |
13920-14-4 | 5mg |
$3977.00 | 2024-04-20 | ||
A2B Chem LLC | AE39549-2.5mg |
15-cis-7,7',8,8',11,11',12,12'-octahydro-psi.psi-Carotene |
13920-14-4 | 2.5mg |
$2298.00 | 2024-04-20 |
15-cis-Phytoene (>80%) Verwandte Literatur
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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